6-Deoxy-l-glucose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

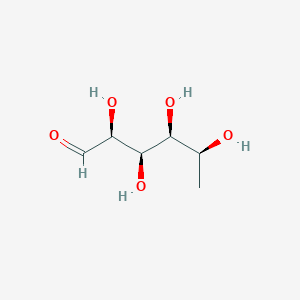

6-Deoxy-l-glucose, also known as this compound, is a useful research compound. Its molecular formula is C6H12O5 and its molecular weight is 164.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biosynthesis and Biological Functions

6-Deoxy-L-glucose is a type of deoxysugar that plays a crucial role in the biosynthesis of cell surface glycans in bacteria. It is synthesized through specific pathways involving guanosine diphosphate (GDP) and deoxythymidine diphosphate (dTDP) activated fucose, rhamnose, and 6-deoxy-talose. These sugars are integral components of the cell walls of several Gram-negative pathogens, including Helicobacter pylori and Pseudomonas aeruginosa, making them potential targets for novel antibacterial interventions .

Biosynthetic Pathways

- Pathways Involved : The biosynthesis involves complex enzymatic reactions catalyzed by glycosyltransferases.

- Importance : Understanding these pathways can lead to the development of new antibiotics targeting bacterial cell wall synthesis.

Medical Imaging Applications

This compound has been explored as a tracer in medical imaging, specifically in positron emission tomography (PET) studies. The compound 6-fluoro-6-deoxy-D-glucose (6FDG) competes with glucose for transport mechanisms in tissues, allowing researchers to non-invasively estimate glucose transport rates under various physiological conditions .

Key Findings from Imaging Studies

- Insulin Response : Studies have shown that 6FDG uptake is stimulated by insulin in adipocytes, indicating its potential use in assessing insulin sensitivity .

- Biodistribution : PET imaging has demonstrated that 6FDG is actively transported by both the intestine and kidney, with negligible metabolism in various tissues, making it a reliable tracer for glucose transport studies .

Antibacterial Applications

The unique properties of rhamnose-containing compounds, including those derived from this compound, have garnered attention for their potential as antibacterial agents. Since rhamnose is not found in mammals but is present in bacterial polysaccharides, these compounds can be developed into therapeutic agents targeting bacterial infections without affecting human cells .

Potential Uses

- Vaccine Development : Rhamnose-containing compounds are being investigated for their roles in vaccine formulations against bacterial pathogens.

- Tumor Immunotherapy : Research suggests that these compounds may also have applications in enhancing immune responses against tumors .

Case Studies and Research Findings

The following table summarizes key research findings related to the applications of this compound:

Propiedades

Número CAS |

35867-45-9 |

|---|---|

Fórmula molecular |

C6H12O5 |

Peso molecular |

164.16 g/mol |

Nombre IUPAC |

(2S,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanal |

InChI |

InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4+,5-,6-/m0/s1 |

Clave InChI |

PNNNRSAQSRJVSB-FSIIMWSLSA-N |

SMILES |

CC(C(C(C(C=O)O)O)O)O |

SMILES isomérico |

C[C@@H]([C@@H]([C@H]([C@@H](C=O)O)O)O)O |

SMILES canónico |

CC(C(C(C(C=O)O)O)O)O |

Key on ui other cas no. |

35867-45-9 |

Sinónimos |

6-deoxy-D-glucose 6-deoxyglucose L-quinovose quinovose |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.